![molecular formula C13H8N2O2 B1592297 1,10-Phenanthroline-4-carboxylic acid CAS No. 31301-27-6](/img/structure/B1592297.png)
1,10-Phenanthroline-4-carboxylic acid
Overview
Description
1,10-Phenanthroline-4-carboxylic acid (PCA) is an organic compound that belongs to the family of phenanthroline derivatives. It is a colorless solid that has a variety of applications in scientific research and laboratory experiments. PCA is used as a reagent for the synthesis of many organic compounds, and it is also used as a ligand for coordination chemistry. Furthermore, PCA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
Scientific Research Applications
Redox Indicator
1,10-Phenanthroline-4-carboxylic acid is utilized as a redox indicator in various chemical reactions. Its ability to change color upon oxidation or reduction makes it a valuable tool for monitoring the progress of redox reactions, particularly in titration experiments where precise detection of the endpoint is crucial .
Spectrophotometric Assay Reagent
This compound serves as a reagent for the spectrophotometric assay of silver . It forms a complex with silver ions, which can be quantitatively measured using spectrophotometry to determine the concentration of silver in a sample .
Chelating Ligand
It acts as a chelating ligand for the determination of metal ions like Fe (Iron) , Pd (Palladium) , and V (Vanadium) . The ligand binds to these metal ions to form stable complexes, which can then be analyzed to assess the presence and quantity of these metals in various samples .
Matrix Metalloproteinase Inhibition
1,10-Phenanthroline-4-carboxylic acid is known to inhibit matrix metalloproteinases (MMPs) . MMPs are enzymes that play a significant role in tissue remodeling and degradation of the extracellular matrix. Inhibitors like 1,10-Phenanthroline-4-carboxylic acid are important for studying diseases where MMP activity is dysregulated, such as cancer and arthritis .
properties
IUPAC Name |
1,10-phenanthroline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCJFRSRNCDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617236 | |
Record name | 1,10-Phenanthroline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-4-carboxylic acid | |
CAS RN |
31301-27-6 | |
Record name | 1,10-Phenanthroline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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